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Compound of Interest

Compound Name: 2-Bromo-6-fluorobenzoyl chloride

Cat. No.: B1346380 Get Quote

2-Bromo-6-fluorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a

valuable and highly reactive intermediate in advanced organic synthesis. Its utility is primarily

centered in the construction of complex molecular architectures for the pharmaceutical and

agrochemical industries. The strategic placement of bromo and fluoro substituents at the ortho

positions to the acyl chloride functional group imparts unique reactivity and conformational

constraints. These substituents exert powerful electronic and steric influences, making 2-
Bromo-6-fluorobenzoyl chloride an ideal synthon for introducing a 2-bromo-6-fluorobenzoyl

moiety into target molecules, often as a key step in the synthesis of biologically active

compounds. This guide provides a comprehensive overview of its chemical and physical

properties, a detailed synthesis protocol, an analysis of its reactivity, and a discussion of its

applications for researchers and professionals in drug development.

Molecular Identity and Physicochemical Properties
A clear understanding of a compound's fundamental properties is the bedrock of its effective

application in research and development. The key identifiers and physicochemical

characteristics of 2-Bromo-6-fluorobenzoyl chloride are summarized below.

Chemical Structure
Caption: 2D Structure of 2-Bromo-6-fluorobenzoyl chloride.
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Identifier Value Source

IUPAC Name
2-bromo-6-fluorobenzoyl
chloride

[1]

CAS Number 1020718-20-0 [1]

Molecular Formula C₇H₃BrClFO [1]

Molecular Weight 237.45 g/mol [1]

PubChem CID 26343906 [1]

MDL Number MFCD09038470 [2]

InChIKey
ZQOQNOOLDFFUDH-

UHFFFAOYSA-N
[1]

| SMILES | C1=CC(=C(C(=C1)Br)C(=O)Cl)F |[1] |

Table 2: Physicochemical Properties

Property Value Source

Appearance
Colourless to light yellow
liquid

Boiling Point 236 °C [3]

Density 1.742 g/cm³

Flash Point 97 °C

Storage Temperature 2-8°C, under inert atmosphere [3]

| Solubility | Reacts with water and protic solvents. Soluble in anhydrous aprotic solvents (e.g.,

DCM, THF, Toluene). | |

Synthesis of 2-Bromo-6-fluorobenzoyl Chloride
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The most direct and widely employed method for preparing 2-Bromo-6-fluorobenzoyl
chloride is the chlorination of its corresponding carboxylic acid, 2-bromo-6-fluorobenzoic acid.

This transformation is a cornerstone of organic synthesis, reliably converting the less reactive

carboxylic acid into the highly electrophilic acyl chloride.

Causality and Reagent Choice
The selection of a chlorinating agent is critical. Thionyl chloride (SOCl₂) is frequently the

reagent of choice for this conversion for several key reasons:

High Efficacy: It readily converts carboxylic acids to acyl chlorides under relatively mild

conditions.

Favorable Thermodynamics: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen

chloride (HCl), are gases. Their evolution from the reaction mixture drives the equilibrium

towards the product side, ensuring a high yield, in accordance with Le Châtelier's principle.

Simplified Workup: Excess thionyl chloride, being volatile (boiling point: 76 °C), can be easily

removed by distillation or evaporation under reduced pressure, simplifying the purification of

the final product.

While other reagents like oxalyl chloride can also be used, often with a catalytic amount of

DMF, thionyl chloride provides a cost-effective and efficient solution for this specific

transformation.
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Caption: Workflow for the synthesis of 2-Bromo-6-fluorobenzoyl chloride.
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Experimental Protocol
The following is a general, self-validating protocol derived from established chemical literature

for the synthesis of acyl chlorides from carboxylic acids.[4]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet

connected to a scrubber (to neutralize HCl and SO₂ gases), place 2-bromo-6-fluorobenzoic

acid (1.0 mmol).

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of

thionyl chloride (e.g., 5 mL).

Scientist's Note: The use of excess thionyl chloride ensures the reaction goes to

completion and also serves as the solvent. Anhydrous conditions are critical to prevent

hydrolysis of both the thionyl chloride and the product.

Reaction: Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be

monitored by the cessation of gas evolution.

Purification: After the reaction is complete, cool the mixture to room temperature. Remove

the excess thionyl chloride by distillation, followed by vacuum concentration. The final

product, 2-bromo-6-fluorobenzoyl chloride, is typically obtained in quantitative yield and

can often be used without further purification.[4]

Chemical Reactivity and Synthetic Utility
The reactivity of 2-bromo-6-fluorobenzoyl chloride is dominated by the electrophilic nature of

the carbonyl carbon, making it susceptible to nucleophilic acyl substitution. However, the ortho-

substituents play a crucial modulating role.

Electronic Effects: Both bromine and fluorine are highly electronegative and exert a strong

electron-withdrawing inductive effect (-I). This effect pulls electron density away from the

aromatic ring and the carbonyl group, increasing the partial positive charge on the carbonyl

carbon. This makes the compound significantly more reactive towards nucleophiles than an

unsubstituted benzoyl chloride.
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Steric Effects: The presence of two relatively large halogen atoms in the positions flanking

the acyl chloride group creates significant steric hindrance. This can impede the approach of

bulky nucleophiles, leading to slower reaction rates compared to less hindered acyl

chlorides. This steric factor can sometimes be exploited to achieve selective reactions with

smaller nucleophiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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